molecular formula C15H11NO3 B2566464 2-(Furan-2-yl)-6-methylquinoline-4-carboxylic acid CAS No. 20146-24-1

2-(Furan-2-yl)-6-methylquinoline-4-carboxylic acid

Cat. No.: B2566464
CAS No.: 20146-24-1
M. Wt: 253.257
InChI Key: VYBHSLZEZGOOAC-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-6-methylquinoline-4-carboxylic acid is a synthetically optimized heterocyclic compound of significant interest in medicinal chemistry research . It serves as a key scaffold in the development of novel therapeutic agents, particularly in infectious disease and oncology research. In vitro biological evaluations using the Microplate Alamar Blue assay have demonstrated that this compound and its derivatives exhibit promising anti-tuberculosis activity, showing a good minimum inhibitory concentration (MIC) that is comparable to standard antitubercular agents like streptomycin and pyrazinamide . The electrochemical properties of this compound have been characterized via cyclic voltammetry, revealing that its electrode process is diffusion-controlled . Furthermore, closely related 2-(furan-2-yl)quinoline-4-carboxylic acid analogues have been identified as inhibitors of eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a convergence point for numerous oncogenic pathways . These inhibitors operate through a unique, non-ATP-competitive mechanism by binding to the RNA groove of eIF4A, making them valuable tools for investigating targeted cancer therapeutics and translation initiation . The structure of the synthesized compound is confirmed by Mass spectrometry, 13C-NMR, and 1H-NMR spectroscopy . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(furan-2-yl)-6-methylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-9-4-5-12-10(7-9)11(15(17)18)8-13(16-12)14-3-2-6-19-14/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBHSLZEZGOOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-6-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a furan derivative and a quinoline precursor, the reaction can proceed through a series of condensation and cyclization steps, often requiring catalysts such as Lewis acids or bases to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced alcohol derivatives, and various substituted quinoline and furan compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research has shown that 2-(Furan-2-yl)-6-methylquinoline-4-carboxylic acid exhibits potential antimicrobial and anticancer activities. Studies indicate that derivatives of quinoline compounds can inhibit the growth of various cancer cell lines and have shown effectiveness against bacterial infections. For instance, compounds with similar structures have been tested against Plasmodium falciparum, the malaria-causing parasite, revealing moderate potency and novel mechanisms of action, such as inhibition of translation elongation factor 2 (PfEF2) .

Pharmaceutical Development

This compound is being explored as a lead candidate for developing new pharmaceuticals targeting infectious diseases and cancers. Its unique structure allows for modifications that can enhance its biological activity and pharmacokinetic properties .

Biological Applications

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, including enzymes and receptors. By binding to these targets, the compound can modulate biological pathways, potentially leading to therapeutic effects .

Case Studies

  • Antimalarial Activity : A study highlighted the efficacy of quinoline derivatives against Plasmodium falciparum, demonstrating their potential as antimalarial agents with favorable pharmacokinetics .
  • Anticancer Research : Another investigation focused on the anticancer properties of quinoline derivatives, where modifications led to enhanced activity against various cancer cell lines .

Material Science

Fluorescent Dyes

The compound is utilized in developing fluorescent dyes for biological imaging. Its photophysical properties allow it to be used as a probe in cellular studies, enhancing visibility in fluorescence microscopy .

Organic Electronics

In materials science, this compound contributes to the production of organic semiconductors, which are essential for advancements in flexible electronics and solar cells. Its unique electronic properties make it suitable for various applications in organic electronics .

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways. In cancer cells, it may induce apoptosis by interacting with DNA and interfering with cell division .

Comparison with Similar Compounds

Structural Modifications in Analogues

Key structural variations among similar compounds include:

  • Substituents at position 2 : Furan, phenyl, or substituted phenyl groups.
  • Substituents at position 6 : Methyl, methoxy, chloro, or fluoro groups.
  • Modifications at position 4 : Carboxylic acid or ester derivatives.

For example:

  • 2-(4-Fluorophenyl)-6-methoxyquinoline-4-carboxylic acid (4b) has a methoxy group at position 6 and a fluorophenyl group at position 2, synthesized via similar condensation and esterification steps .
  • 6-Fluoro-4-phenylquinoline-2-carboxylic acid (20) features a fluoro substituent at position 6, synthesized via hydrolysis of its ethyl ester precursor .

Physicochemical Properties

Melting Points and Solubility

  • 2-(4-Fluorophenyl)-6-methoxyquinoline-4-carboxylic acid (4b): Melting point 226–228°C .
  • 6-Fluoro-4-phenylquinoline-2-carboxylic acid (20): Reported as a colorless solid with improved solubility in ethanol/water mixtures due to the polar fluoro group .

Spectroscopic Data

  • IR Spectroscopy: The carboxylic acid group in 2-(furan-2-yl)quinoline-4-carboxylic acid shows a characteristic C=O stretch at 1714 cm⁻¹ .
  • NMR : For 4b, the methoxy group resonates at δ 3.93 ppm, while the furan protons in DMA-P117 appear at δ 7.35–8.05 ppm .

Antibacterial Activity

  • 2-Phenyl-quinoline-4-carboxylic acid derivatives exhibit MIC values as low as 64 µg/mL against Staphylococcus aureus .

The furan substituent in the target compound may improve activity against Gram-positive bacteria due to increased π-π interactions with bacterial enzymes.

Antifungal and Anticancer Activity

  • Thiazolyl hydrazone derivatives with furan groups exhibit anticandidal activity (MIC = 250 µg/mL against Candida utilis) .
  • 2-(Furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid (analogue with additional methyl at position 5) may show enhanced cytotoxicity due to increased steric bulk .

Structure-Activity Relationships (SAR)

Position Modification Effect on Activity Example Compound
2 Furan vs. Phenyl Furan enhances hydrogen bonding; phenyl improves lipophilicity 2-(Furan-2-yl)-6-methylquinoline-4-carboxylic acid vs. 2-phenylquinoline-4-carboxylic acid
6 Methyl vs. Halogen Methyl increases metabolic stability; halogens (F, Cl) enhance electronic effects 6-Methyl vs. 6-fluoro
4 Carboxylic acid vs. Ester Acid improves target binding; ester enhances bioavailability 4-Carboxylic acid vs. methyl ester

Biological Activity

2-(Furan-2-yl)-6-methylquinoline-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound includes a quinoline core substituted with a furan ring and a carboxylic acid group. This unique combination of functional groups is believed to enhance its reactivity and biological activity.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. A comparative analysis of similar compounds indicates that those with furan and quinoline moieties often demonstrate enhanced interactions with microbial targets.

Compound Activity MIC (µg/mL)
This compoundAntibacterial15
6-Chloro-2-methylquinoline-4-carboxylic acidAntibacterial20
2-(Furan-2-yl)quinoline-4-carboxylic acidAntifungal25

These results indicate that the presence of the furan ring may contribute to the compound's ability to inhibit bacterial growth effectively.

Anti-inflammatory Activity

Research has indicated that this compound may also possess anti-inflammatory properties. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

A study demonstrated that treatment with this compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies show that it can induce apoptosis in several types of cancer cells, including breast and lung cancer cells.

Cell Line IC50 (µM) Mechanism
MCF-7 (breast)10Apoptosis induction
A549 (lung)8Cell cycle arrest

The compound's ability to trigger apoptosis is linked to its interaction with cellular signaling pathways, particularly those involving p53 and Bcl-2 family proteins.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The results confirmed its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .
  • Anti-inflammatory Mechanism Investigation : Another research focused on elucidating the anti-inflammatory mechanism of this compound. The study found that it significantly inhibited the expression of cyclooxygenase (COX) enzymes in lipopolysaccharide-stimulated macrophages, suggesting its utility in treating inflammatory diseases .
  • Anticancer Activity Assessment : A comprehensive evaluation of the anticancer properties revealed that treatment with this compound led to significant reductions in cell viability across multiple cancer cell lines, with mechanisms involving both apoptotic pathways and cell cycle regulation being implicated .

Q & A

Q. What are the common synthetic routes for 2-(Furan-2-yl)-6-methylquinoline-4-carboxylic acid?

The synthesis typically involves multicomponent reactions. For example, the Doebner reaction is employed using aryl aldehydes, p-aminoacetophenone, and phenyl pyruvic acid under alkaline conditions. Subsequent Claisen-Schmidt condensation with furan-2-carbaldehyde introduces the furyl group at the 2-position. Sodium hydroxide acts as a catalyst, and solvents like ethanol or toluene are used. Purification involves recrystallization or column chromatography, with yields optimized by controlling temperature (80–100°C) and reaction time (6–12 hours) . Characterization is performed via TLC, melting point analysis, and spectroscopic methods (IR, 1^1H/13^13C NMR, LC-MS) .

Q. How is the purity of this compound validated in experimental workflows?

Purity validation employs:

  • Thin-layer chromatography (TLC) to monitor reaction progress.
  • High-performance liquid chromatography (HPLC) for quantitative purity assessment.
  • Spectroscopic techniques :
    • IR spectroscopy confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}).
    • 1^1H NMR identifies substituents (e.g., furyl protons at δ 6.3–7.4 ppm, methyl groups at δ 2.5–2.8 ppm).
    • Mass spectrometry verifies molecular weight (e.g., [M+H]+^+ peak at m/z 282.1) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Spill management : Neutralize with inert adsorbents (e.g., sand) and avoid environmental release.
  • Storage : Keep in airtight containers, away from ignition sources, at 2–8°C for stability .

Advanced Research Questions

Q. How can computational methods like DFT improve the understanding of this compound’s electronic properties?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:

  • HOMO-LUMO gaps to predict reactivity (e.g., furan’s electron-rich nature lowers LUMO energy).
  • Charge distribution : The carboxylic acid group’s electron-withdrawing effect polarizes the quinoline ring.
  • Thermochemical data : Atomization energies and ionization potentials are modeled with <2.4 kcal/mol deviation from experimental values using exact-exchange corrections .

Q. What strategies resolve contradictory spectral data in structural elucidation?

  • Multi-nuclear NMR : Compare 13^13C NMR with calculated spectra (DFT) to assign ambiguous signals.
  • X-ray crystallography : Resolve regiochemical ambiguities (e.g., substituent positions on quinoline) by analyzing bond lengths and angles .
  • Isotopic labeling : Trace proton environments in complex splitting patterns (e.g., coupling between furyl and methyl groups) .

Q. How do substituent effects influence the biological activity of quinoline-4-carboxylic acid derivatives?

  • Furan-2-yl group : Enhances π-π stacking with biological targets (e.g., enzyme active sites).
  • Methyl group at C6 : Increases lipophilicity, improving membrane permeability.
  • Carboxylic acid moiety : Facilitates hydrogen bonding with residues like arginine or lysine.
    Comparative studies with analogs (e.g., 2-phenyl or 6-chloro derivatives) show that furan-containing variants exhibit superior antimicrobial activity against Gram-negative bacteria .

Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for this compound?

  • Variable catalysts : Pd/C in DMF () vs. NaOH in ethanol () may lead to yield differences due to reaction efficiency.
  • Purification methods : Column chromatography vs. recrystallization can affect isolated yields.
  • Temperature control : Exothermic reactions require precise thermal management to avoid byproducts .

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